molecular formula C8H8ClIO2 B13992056 1-Chloro-2-iodo-3,5-dimethoxybenzene

1-Chloro-2-iodo-3,5-dimethoxybenzene

Cat. No.: B13992056
M. Wt: 298.50 g/mol
InChI Key: JUEADCLABAOPFV-UHFFFAOYSA-N
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Description

1-Chloro-2-iodo-3,5-dimethoxybenzene is an aromatic compound with the molecular formula C8H8ClIO2 It is a derivative of benzene, featuring chlorine, iodine, and methoxy groups as substituents

Preparation Methods

The synthesis of 1-Chloro-2-iodo-3,5-dimethoxybenzene typically involves electrophilic aromatic substitution reactions. One common method includes the iodination of 1-chloro-3,5-dimethoxybenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction conditions often require a solvent like acetic acid and a catalyst to facilitate the substitution process .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Chloro-2-iodo-3,5-dimethoxybenzene undergoes various types of chemical reactions, including:

Scientific Research Applications

1-Chloro-2-iodo-3,5-dimethoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-2-iodo-3,5-dimethoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The presence of electron-donating methoxy groups and electron-withdrawing halogen atoms influences its reactivity and binding affinity to various biological targets. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

1-Chloro-2-iodo-3,5-dimethoxybenzene can be compared with other halogenated benzene derivatives, such as:

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H8ClIO2

Molecular Weight

298.50 g/mol

IUPAC Name

1-chloro-2-iodo-3,5-dimethoxybenzene

InChI

InChI=1S/C8H8ClIO2/c1-11-5-3-6(9)8(10)7(4-5)12-2/h3-4H,1-2H3

InChI Key

JUEADCLABAOPFV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)Cl)I)OC

Origin of Product

United States

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